REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[NH:9][C:10](N)=[S:11]>ClC1C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[N:9]=[C:10]=[S:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)NC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting oil was triturated with 1 l
|
Type
|
FILTRATION
|
Details
|
of hot hexane which was filtered
|
Type
|
TEMPERATURE
|
Details
|
On cooling overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
(36%) of 2,6-dichlorophenylisothiocyanate, m.p. 41°-42° separated
|
Type
|
CUSTOM
|
Details
|
Concentration of the filtrate gave an additional 64.2 g
|
Type
|
CUSTOM
|
Details
|
Recrystallization of a sample from hexane
|
Type
|
CUSTOM
|
Details
|
gave the analytical sample, m.p. 41°-42°
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)N=C=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |